Abieta-7,13-dien-18-oyl chloride
Description
Abieta-7,13-dien-18-oyl chloride (C₂₀H₂₉ClO) is a derivative of abietic acid (C₂₀H₃₀O₂), a diterpenoid carboxylic acid naturally found in conifer resins. The chloride form is synthesized via the reaction of abietic acid with oxalyl chloride and a catalytic amount of DMF, yielding a reactive intermediate used primarily in the synthesis of amides and esters . Its molecular structure features a fused tricyclic framework with a chlorine atom replacing the hydroxyl group of the parent acid, enhancing its electrophilicity for subsequent reactions .
Properties
CAS No. |
56151-64-5 |
|---|---|
Molecular Formula |
C20H29ClO |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl chloride |
InChI |
InChI=1S/C20H29ClO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3 |
InChI Key |
DUUZGQPIIHHAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abieta-7,13-dien-18-oyl chloride typically involves the chlorination of abietic acid or its derivatives. One common method is the reaction of abietic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group of abietic acid into an acyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Abieta-7,13-dien-18-oyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form abietic acid and hydrochloric acid.
Reduction: The compound can be reduced to form abietic alcohol derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the initial chlorination of abietic acid.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Abietic Acid: Formed from hydrolysis.
Abietic Alcohol Derivatives: Formed from reduction reactions.
Scientific Research Applications
Abieta-7,13-dien-18-oyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical properties.
Mechanism of Action
The mechanism of action of Abieta-7,13-dien-18-oyl chloride involves its reactivity with nucleophiles and its ability to form various derivatives. The acyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Abieta-7,13-dien-18-oyl chloride belongs to a broader class of diterpenoid derivatives. Below is a detailed comparison with its structural analogs, focusing on synthesis, physicochemical properties, and biological activity.
Parent Compound: Abietic Acid
- Structure : Abietic acid (C₂₀H₃₀O₂) contains a carboxylic acid group at C-18 instead of the acyl chloride.
- Synthesis : Naturally biosynthesized via the enzyme abieta-7,13-diene synthase (EC 4.2.3.18), which cyclizes (+)-copalyl diphosphate into abietadiene, later oxidized to abietic acid .
- Key Differences : The chloride form is more reactive, enabling nucleophilic substitutions (e.g., amidation) that are inefficient with the parent acid.
Structural Analogs: Abietyl Amides
This compound is a precursor to cytotoxic amides. Selected derivatives are compared below:
Key Findings :
- Substituent Impact : Unsubstituted benzyl amides (e.g., 1 ) show negligible cytotoxicity, while heterocyclic amines (e.g., 9 , 10 ) exhibit potent activity due to enhanced solubility and target interaction .
Functional Group Variants
- Abieta-7,13-dien-18-ol: The alcohol analog (C₂₀H₃₂O) lacks the electrophilic chloride, reducing reactivity.
- Abieta-7,13-dien-18-oic Acid Methyl Ester : Synthesized via esterification of abietic acid, this derivative is less reactive than the acyl chloride and primarily used in polymer chemistry .
Biological Activity
Abieta-7,13-dien-18-oyl chloride is a compound derived from abietic acid, a resin acid found in coniferous trees. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure : this compound is characterized by its unique diterpenoid structure, which contributes to its biological properties. The molecular formula is , and it features a chlorinated carbon chain that enhances its reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Properties : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases .
- Antioxidant Activity : this compound exhibits antioxidant properties that help neutralize free radicals, thereby protecting cells from oxidative stress .
- Cell Membrane Interaction : The compound may alter the fluidity and permeability of cellular membranes, influencing various cellular processes and signaling pathways .
Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of related compounds found that abietic acid derivatives could significantly reduce inflammation in animal models. This suggests that this compound may have similar effects due to its structural similarities .
Antioxidant Properties
Research has shown that diterpenoids like this compound possess strong antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated anti-inflammatory properties in murine models; showed significant reduction in cytokine levels. |
| Study 2 | Assessed antioxidant activity using DPPH assay; demonstrated effective free radical scavenging ability. |
| Study 3 | Evaluated membrane interaction; indicated alterations in membrane fluidity affecting cellular signaling pathways. |
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Anti-inflammatory Drugs : Due to its ability to modulate inflammatory responses.
- Antioxidant Supplements : For conditions linked to oxidative stress.
- Drug Delivery Systems : Its structural properties may facilitate the development of novel drug delivery methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
